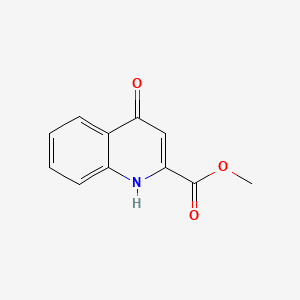

4-Hydroxyquinoléine-2-carboxylate de méthyle

Vue d'ensemble

Description

Methyl 4-Hydroxyquinoline-2-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of both hydroxyl and carboxylate functional groups in its structure makes it a versatile compound for various chemical reactions and applications.

Applications De Recherche Scientifique

Methyl 4-Hydroxyquinoline-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

Methyl 4-Hydroxyquinoline-2-carboxylate, a derivative of 4-Hydroxy-2-quinolones, is known for its interesting pharmaceutical and biological activities 4-hydroxy-2-quinolones have been reported to interact with various targets, such as the glycine site of the nmda receptor and the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .

Mode of Action

It is known that 4-hydroxy-2-quinolones interact with their targets to induce specific biological effects . For instance, one derivative was found to act as a selective antagonist at the glycine site of the NMDA receptor, counteracting haloperidol-induced muscle rigidity in rats . Another derivative was described as an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .

Biochemical Pathways

4-hydroxy-2-quinolones are known to influence various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.94 (iLOGP), 2.42 (XLOGP3), 1.73 (WLOGP), 1.05 (MLOGP), and 1.8 (SILICOS-IT), with a consensus Log Po/w of 1.79 .

Result of Action

4-hydroxy-2-quinolones are known to induce various biological effects, depending on their specific targets and mode of action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate typically involves the reaction of aniline derivatives with malonic acid equivalents. One common method is the Gould-Jacob synthesis, which involves the condensation of aniline with diethyl ethoxymethylenemalonate, followed by cyclization and decarboxylation to yield the desired quinoline derivative . Another method involves the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline ring system .

Industrial Production Methods: Industrial production of Methyl 4-Hydroxyquinoline-2-carboxylate often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis and minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 4-Hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carboxylate group can be reduced to form alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.

Comparaison Avec Des Composés Similaires

Methyl 4-Hydroxyquinoline-2-carboxylate can be compared with other similar compounds, such as:

4-Hydroxyquinoline-2-carboxylic acid: Lacks the methyl ester group, which can affect its solubility and reactivity.

2-Hydroxyquinoline: Lacks the carboxylate group, which influences its chemical properties and applications.

8-Hydroxyquinoline: Has the hydroxyl group at a different position, leading to different reactivity and biological activity

Uniqueness: The presence of both hydroxyl and carboxylate groups in Methyl 4-Hydroxyquinoline-2-carboxylate makes it a unique compound with versatile reactivity and a wide range of applications in various fields .

Activité Biologique

Methyl 4-Hydroxyquinoline-2-carboxylate (M4HQ) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of M4HQ, supported by relevant data and case studies.

Chemical Structure and Properties

M4HQ is characterized by its quinoline ring structure, featuring hydroxyl and carboxylate functional groups that enhance its solubility and interaction with biological targets. Its molecular formula is , and it is a derivative of 4-hydroxy-2-quinolones, which are known for their varied pharmacological properties.

M4HQ exhibits a range of biological activities through various mechanisms:

- Antimicrobial Activity : M4HQ has been shown to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby preventing bacterial growth . This mechanism is similar to that of other quinolone antibiotics.

- Antiviral Activity : Recent studies indicate that M4HQ derivatives can act as potent inhibitors of Hepatitis B Virus (HBV) replication. In vitro experiments demonstrated significant inhibition at concentrations as low as 10 µM .

- Inhibition of Protein Kinase C (PKC) : M4HQ has been identified as a potential inhibitor of PKC, which plays a role in cell proliferation and differentiation. This inhibition could have implications for cancer therapy .

Biological Activities

M4HQ has been investigated for several biological activities:

- Antimicrobial Properties :

- Antitumor Effects :

-

Anti-inflammatory Activity :

- The compound has shown potential in reducing inflammation in various models, suggesting its utility in treating inflammatory diseases.

1. Antiviral Activity Against HBV

A study evaluated the antiviral effectiveness of M4HQ derivatives against HBV using molecular docking simulations and in vitro assays. The results indicated high inhibition rates, with specific derivatives showing over 80% inhibition at 10 µM concentrations .

2. Antimicrobial Efficacy

In a comparative study, M4HQ was tested against several bacterial strains. It demonstrated significant antimicrobial activity with inhibition zones ranging from 22 mm to 25 mm, highlighting its potential as an alternative to conventional antibiotics .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

methyl 4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)9-6-10(13)7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPKIWQIHSVNCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356286 | |

| Record name | Methyl 4-Hydroxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5965-59-3 | |

| Record name | Methyl 4-Hydroxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.